molecular formula C7H11ClN2O2S B6191891 3-(methylamino)benzene-1-sulfonamide hydrochloride CAS No. 2648948-04-1

3-(methylamino)benzene-1-sulfonamide hydrochloride

Cat. No.: B6191891
CAS No.: 2648948-04-1
M. Wt: 222.69 g/mol
InChI Key: PJOMSHZUMHYVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(methylamino)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C7H10ClN2O2S. It is a derivative of sulfonamide, which is known for its antibacterial properties. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylamino)benzene-1-sulfonamide hydrochloride typically involves the reaction of 3-nitrobenzenesulfonamide with methylamine The reaction is carried out under controlled conditions to ensure the formation of the desired product

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions using advanced equipment. The process includes the purification of the final product to ensure high purity and quality. The use of catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(methylamino)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can undergo substitution reactions where the sulfonamide group is replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3-(methylamino)benzene-1-sulfonamide hydrochloride is used in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial properties.

    Medicine: Research is conducted to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(methylamino)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to its antibacterial effects. The pathways involved include the disruption of bacterial cell wall synthesis and inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide derivative with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

3-(methylamino)benzene-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties compared to other sulfonamide derivatives. Its methylamino group enhances its reactivity and potential biological activities.

Properties

CAS No.

2648948-04-1

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

3-(methylamino)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C7H10N2O2S.ClH/c1-9-6-3-2-4-7(5-6)12(8,10)11;/h2-5,9H,1H3,(H2,8,10,11);1H

InChI Key

PJOMSHZUMHYVTK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)S(=O)(=O)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.